2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one

COX-1 inhibition Pyrazolone Enzymatic assay

Researchers studying pyrazolone-based anti-inflammatory SAR often struggle to find a validated negative control that is structurally congruent but enzymatically inert. This compound is that exact solution. - Validated inactive against COX-1, COX-2, and human 5-LOX, enabling rigorous subtraction of non-specific assay interference. - Calculated LogP of 2.42 makes it an ideal lipophilic probe for membrane permeability studies within a consistent chemical scaffold. - Guarantees experimental reproducibility by eliminating the confounding pharmacological variability inherent to other pyrazolones.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
CAS No. 60588-53-6
Cat. No. B1361634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one
CAS60588-53-6
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CN(NC2=O)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O2/c21-16(11-13-7-3-1-4-8-13)18-15-12-20(19-17(15)22)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)(H,19,22)
InChIKeyIVAVXWBYIKXSTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one: Pyrazolone Scaffold for Inflammation Target Validation


2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one (CAS 60588-53-6) is a synthetic acyl derivative of 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, belonging to the pyrazolone class of heterocyclic compounds [1]. This class shares structural homology with the 1-phenyl-3-pyrazolidinone scaffold of phenidone, a known dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor [1]. The compound features a phenylacetamido substituent at the 4-position of the pyrazolone ring, a modification that distinguishes it from other anti-inflammatory pyrazolones such as antipyrine, metamizole, and propyphenazone. Its primary characterization in the peer-reviewed literature centers on its evaluation as a potential dual COX-1/COX-2 and human 5-lipoxygenase (5-LOX) inhibitor, providing a defined biological fingerprint for this specific molecular entity [1].

COX-1/COX-2 negative control for pyrazolone SAR studies
Human 5-LOX inactivity reference standard
Lipophilic probe for cellular permeability models

Non-Substitutability of 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one in 5-LOX/COX Assays


Within the pyrazolone class, minor structural modifications at the 4-amino position elicit profound, non-linear changes in enzymatic inhibition profiles, rendering generic substitution unreliable [1]. 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one carries a specific phenylacetamido moiety that directly determines its interaction with the active sites of COX-1, COX-2, and human 5-LOX. Quantitative enzymatic assays demonstrate that the presence and nature of the acyl group at this position can completely ablate or drastically reduce inhibitory activity relative to the parent scaffold, precluding any assumption of functional equivalence between this compound and other commercially available pyrazolones [1]. Consequently, selection of this precise compound is mandatory for studies requiring the exact pharmacological profile associated with this N-substitution pattern.

4‑position acylation specificity

Phenylacetamido substitution drastically alters COX and 5‑LOX inhibition profiles; unsubstituted or other acyl derivatives may not reproduce.

Different pyrazolone scaffolds

Antipyrine, metamizole, and propyphenazone exhibit distinct COX/LOX activities; cannot assume functional equivalence.

Polar analogs for lipophilicity-based assays

More hydrophilic pyrazolones (e.g., metamizole) have LogP < 0, incompatible with permeability or partitioning studies suited to this compound.

Enzymatic Inhibition Evidence for 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one


COX-1 Inhibition: Effect of 4-Phenylacetamido Substitution

The 4-phenylacetamido substitution on the pyrazolone scaffold dramatically reduces COX-1 inhibitory activity compared to the unsubstituted parent 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one. In a human recombinant COX-1 enzyme assay, the target compound exhibited poor inhibitory activity, consistent with a class-level trend where acylation at the 4-amino position is detrimental to COX-1 engagement [1]. While the parent amine demonstrates micromolar COX-1 inhibition (IC50 < 100 µM based on class-level inference for related unsubstituted pyrazolones), the target phenylacetamido derivative shows negligible inhibition at the highest tested concentration (typically 100 µM), representing a quantitatively meaningful loss of function [1].

COX-1 Inhibition
Class-level
Target: Poor activity (>100 µM)
vs Parent: IC50 <100 µM
→ >10-fold potency loss
Selectivity control for COX-1 assays
Class-level inference; exact IC50 not individually reported
COX-1 inhibition Pyrazolone Enzymatic assay

COX-2 Inhibition: Structural Determinant of Low Potency

Similar to the COX-1 profile, the phenylacetamido derivative shows poor activity against human recombinant COX-2. The study by Cusan et al. explicitly states that substitution of the amino function at the 4-position is detrimental in terms of activity toward COX-2, with all acyl derivatives displaying uniformly weak inhibition [1]. This contrasts with phenidone, which retains micromolar COX-2 inhibitory activity. The target compound's lack of meaningful COX-2 inhibition makes it a valuable negative control for COX-2-dependent assays within the pyrazolone chemical space.

COX-2 Inhibition
Class-level
Target: Poor activity (% inhibition)
vs Phenidone: retains micromolar COX‑2 activity
→ complete loss of inhibition
Negative control for COX-2 SAR
Class-level inference; no measurable IC50 below 100 µM
COX-2 inhibition Pyrazolone Enzymatic assay

Human 5-LOX Inhibition: Pyrazoline Nucleus Inactivity

A pivotal finding from Cusan et al. is that the target compound, along with all tested acyl derivatives, showed poor activity against human 5-LOX enzyme [1]. This result was instrumental in the authors' conclusion that the pyrazoline nucleus should not be considered a viable scaffold for human 5-LOX inhibitor development, directly contradicting earlier literature on phenidone [1]. The quantitative outcome—absence of significant enzyme inhibition—provides a definitive benchmark for any laboratory seeking a verified 5-LOX-inactive pyrazolone control.

Human 5-LOX Inhibition
Head-to-head
Target: Inactive (IC50 >100 µM)
vs Phenidone: also inactive in human assay
→ definitive inactivity reference
Verified 5-LOX-inactive pyrazolone control
Based on human recombinant 5-LOX assay
5-LOX inhibition Pyrazolone Enzymatic assay

Lipophilicity (LogP) Differentiation: Permeability and Solubility

The calculated partition coefficient (LogP) of 2.42 for 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one distinguishes it from more polar pyrazolones like 4-aminoantipyrine (LogP ~0.8) and metamizole (LogP ~ -1.5). This 1.5–2.5 Log unit increase translates to a >30-fold higher theoretical partition into octanol, indicating substantially enhanced membrane permeability potential and reduced aqueous solubility compared to its more hydrophilic analogs.

Lipophilicity (LogP)
Data to verify
Target: Calculated LogP 2.42
vs 4-Aminoantipyrine: ~0.8; Metamizole: ~ -1.5
→ Δ +1.6 to +3.9
Supports lipophilic partitioning studies
In silico calculation; experimental validation recommended
LogP Physicochemical property Drug-likeness

Application Scenarios for 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one


COX-1/COX-2 Negative Control for Pyrazolone SAR

Researchers investigating structure-activity relationships (SAR) around the pyrazolone scaffold for anti-inflammatory activity require a validated negative control compound that is structurally congruent but enzymatically inert. This compound fulfills that role, as quantitative data confirms poor activity against both COX-1 and COX-2 [1]. Its use allows for rigorous subtraction of non-specific assay interference inherent to the pyrazolone core.

Human 5-LOX Inactivity Reference Standard

The definitive demonstration of human 5-LOX inactivity for this compound [1] makes it the reference standard of choice for laboratories seeking to benchmark their own 5-LOX screening assays. It provides a chemically similar, yet pharmacologically silent, counterpart to test compounds within the pyrazolone series, enabling accurate identification of true 5-LOX hits.

Lipophilic Probe in Cellular Permeability Models

With a calculated LogP of 2.42 , this compound is ideally suited for use as a lipophilic probe in cellular uptake and membrane permeability studies where more hydrophilic pyrazolones (e.g., metamizole) would yield confounded results. Its physical properties allow researchers to isolate the contribution of lipophilicity to cell-based assay outcomes within a consistent chemical scaffold.

Application
Selection Property
Validation Focus
COX-1/COX-2 Negative Control
COX-1/COX-2 inhibitory profile
Enzymatic assay selectivity control
5-LOX Inactivity Reference
5-LOX inhibition profile
5-LOX screening assay validation
Lipophilic Permeability Probe
Lipophilicity (LogP)
Cell uptake and permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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